5-(2-thienylcarbonyl)-5H-dibenzo[b,f]azepine
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Overview
Description
5-(2-thienylcarbonyl)-5H-dibenzo[b,f]azepine is a derivative of carbamazepine, which is an extensively used drug in the treatment of epilepsy, neuropathic pain, and affective disorders . It is also related to (S)-(−)-10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide (BIA 2-093) and 10,11-dihydro-10-hydroxyimino-5H-dibenz[b,f]azepine-5-carboxamide (BIA 2-024), which are new putative antiepileptic drugs .
Synthesis Analysis
The synthesis of azepine derivatives often involves the ring expansion of five or six-membered compounds using various methods such as thermally, photochemically, and microwave irradiation . A new synthetic method for 10-arylated dibenzo[b,f]azepines has been developed, which involves the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline .Molecular Structure Analysis
The molecular structure of this compound is related to the structures of carbamazepine and its derivatives . It contains a unique skeleton of pyrrolo[1,2-a]azepine, pyrido[1,2-a]azepine, pyrido[1,2-a]azonine, or indolizidine core .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the deprotonation of quaternary aromatic salts with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N,N’,N’-tetramethylquanidine (TMG) under visible light irradiation followed by ring-expansion .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the research on 5-(2-thienylcarbonyl)-5H-dibenzo[b,f]azepine could involve further exploration of its synthesis methods, understanding its mechanism of action, and studying its physical and chemical properties. The development of new synthetic methods, such as the one involving pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline, opens up new possibilities for the synthesis of 10-arylated dibenzo[b,f]azepines .
Properties
IUPAC Name |
benzo[b][1]benzazepin-11-yl(thiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NOS/c21-19(18-10-5-13-22-18)20-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)20/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOARDDWZONCRNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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